2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide
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Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antifungal Activities
Quinazolinone derivatives have been synthesized and evaluated for their potential antitumor and antifungal activities. These compounds have shown varying degrees of activity against cancer cells and fungal strains, indicating their potential as leads for the development of new therapeutic agents. For instance, certain quinazolinone compounds with thiazole moieties exhibited significant activity against specific cell lines and high activity against fungal species such as Aspergillus ochraceus, highlighting their potential in antifungal and antitumor research (El-bayouki et al., 2011).
Antibacterial Activity
Novel quinazolinone derivatives have been designed and synthesized, demonstrating potent antibacterial activities against various bacterial strains. The structural modification of quinazolinone cores has been explored to enhance their antibacterial efficacy, providing valuable insights into the structure-activity relationships that govern their antibacterial properties (Singh et al., 2010).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been investigated for their anti-inflammatory and analgesic activities. These studies have identified compounds with significant inhibition of inflammatory markers and pain reduction, suggesting their utility in developing new anti-inflammatory and analgesic drugs (Rioja et al., 2002).
Molecular Docking and Pharmacological Studies
Advanced computational methods, including molecular docking, have been utilized to study the interaction of quinazolinone derivatives with various biological targets. These studies provide insights into the mechanisms of action of these compounds and identify potential targets for further drug development. For example, certain quinazolinone derivatives have shown inhibitory activity against enzymes and receptors involved in cancer and other diseases, highlighting their potential as therapeutic agents (El-Azab et al., 2016).
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-15-8-10-16(11-9-15)28-20-7-3-4-12-22-20/h1-7,12,14-16H,8-11,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGAPWELSYREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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